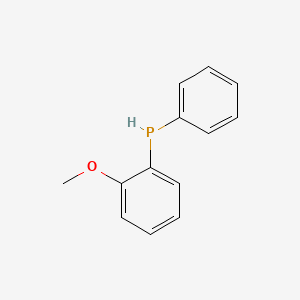

(2-Methoxyphenyl)(phenyl)phosphane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

92025-78-0 |

|---|---|

Molecular Formula |

C13H13OP |

Molecular Weight |

216.21 g/mol |

IUPAC Name |

(2-methoxyphenyl)-phenylphosphane |

InChI |

InChI=1S/C13H13OP/c1-14-12-9-5-6-10-13(12)15-11-7-3-2-4-8-11/h2-10,15H,1H3 |

InChI Key |

SUUQYVCQNGGMBA-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC=C1PC2=CC=CC=C2 |

Origin of Product |

United States |

Foundational & Exploratory

(2-Methoxyphenyl)(phenyl)phosphane: The Hemilabile Scaffold for Adaptive Catalysis

Topic: (2-Methoxyphenyl)(phenyl)phosphane Chemical Properties Content Type: Technical Guide / Whitepaper Audience: Researchers, Synthetic Chemists, and Drug Development Professionals

Executive Summary

This compound (often referred to as o-anisylphenylphosphine) is a critical organophosphorus intermediate distinguished by its hemilability . Unlike standard phosphines (e.g., triphenylphosphine) that act purely as

This guide analyzes the secondary phosphine (

Structural & Electronic Profile

The Hemilabile "Windshield Wiper" Effect

The defining feature of this compound derivatives is the hard/soft mismatch between the phosphorus (soft donor) and the oxygen (hard donor).

-

Resting State: The oxygen atom coordinates to the metal center, increasing electron density and stabilizing the complex against aggregation or decomposition.

-

Active State: In the presence of a substrate, the weak M–O bond dissociates (opens), creating a vacant coordination site without the ligand fully detaching.

Physicochemical Data

Note: Data below refers to the secondary phosphine intermediate (

| Property | Secondary Phosphine ( | Tertiary Derivative ( |

| Formula | ||

| Molecular Weight | 216.22 g/mol | 322.34 g/mol |

| CAS Number | Not widely listed (Intermediate) | 36802-41-2 |

| Physical State | Viscous Oil / Low-melting solid | White Crystalline Solid |

| Melting Point | N/A (Oil at RT) | 163–164 °C |

| Air Stability | High Sensitivity (Oxidizes rapidly) | Moderate Stability |

Stereogenicity

The secondary phosphine is P-chiral .[1] While rapid inversion occurs at high temperatures, the P-H bond allows for resolution or stereospecific alkylation to generate P-chiral ligands (e.g., DIPAMP precursors) with high optical purity.

Synthesis & Purification Protocols

High-purity synthesis of the secondary phosphine is non-trivial due to the risk of over-alkylation. The most robust route involves the reduction of the corresponding phosphinate or phosphine oxide.

Protocol: Stereospecific Synthesis via Phosphine Oxide Reduction

Rationale: Direct alkylation of phenylphosphine is difficult to control. Reducing the P(V) oxide to P(III) is more reliable.

Reagents:

-

(2-Methoxyphenyl)(phenyl)phosphinic acid or oxide.

-

Reducing Agent: Phenylsilane (

) or Lithium Aluminum Hydride ( -

Solvent: Degassed THF or Toluene.

Step-by-Step Workflow:

-

Preparation: Charge a flame-dried Schlenk flask with the phosphine oxide precursor (1.0 equiv) under Argon.

-

Reduction: Add degassed THF. Cool to 0°C.

-

Addition: Dropwise addition of

(2.5 equiv) or -

Reflux: Heat to reflux for 4–12 hours to ensure complete deoxygenation. Monitor via

NMR (Disappearance of oxide peak at -

Quench: Cool to 0°C. Carefully quench with degassed water/NaOH (Fieser workup).

-

Isolation: Extract with degassed ether. Dry over

. -

Purification: Vacuum distillation (Kugelrohr) is required. Do not use column chromatography on silica without borane protection, as the secondary phosphine will oxidize.

Visualization: Synthesis Pathway

Caption: Synthetic route from raw phosphorus chlorides to the secondary phosphine and subsequent chiral ligands.[1][2]

Catalytic Applications

Asymmetric Hydrogenation (Rh-Catalyzed)

The this compound moiety is the core unit of DIPAMP , a legendary ligand for the asymmetric hydrogenation of enamides (L-DOPA synthesis).

-

Mechanism: The o-methoxy group does not bind strongly in DIPAMP, but the steric bulk and the P-chirality derived from the secondary phosphine precursor dictate the enantioselectivity.

Palladium-Catalyzed Cross-Coupling

Tertiary derivatives (e.g., Bis(2-methoxyphenyl)phenylphosphine) are superior to

-

Why it works: The hemilabile O-Pd interaction increases the lifetime of the active

species, preventing the formation of palladium black.

Visualization: Hemilabile Mechanism

Caption: The "Windshield Wiper" mechanism: O-donor dissociation creates a vacancy for substrate binding.

Handling & Safety Protocols

Air Sensitivity

The secondary phosphine is pyrophoric or highly oxidizable.

-

Storage: Must be stored under Argon or Nitrogen in a glovebox or Schlenk tube.

-

Stabilization: If immediate use is not possible, convert to the borane adduct (

). The borane protects the phosphorus lone pair, rendering the solid air-stable. Deprotection is achieved with DABCO or diethylamine before use.

Toxicity

Organophosphines are neurotoxic. All handling must occur in a fume hood.

-

Odor Control: All glassware should be rinsed with bleach (sodium hypochlorite) immediately after use to oxidize residual phosphine to the odorless phosphine oxide.

References

-

Imamoto, T., et al. "P-Chiral Bis(phosphine) Ligands: Synthesis and Application in Asymmetric Hydrogenation." Journal of the American Chemical Society. Link

-

Vineyard, B. D., et al. "Asymmetric Hydrogenation: Rhodium Chiral Bisphosphine Catalyst." Journal of the American Chemical Society (DIPAMP Synthesis). Link

-

Bader, A., & Lindner, E. "Coordination Chemistry and Catalysis with Hemilabile Oxygen-Phosphorus Ligands." Coordination Chemistry Reviews. Link

-

Sigma-Aldrich. "Bis(2-methoxyphenyl)phenylphosphine Product Specification." Merck KGaA. Link

-

Ereztech. "Tris(2-methoxyphenyl)phosphine Safety Data Sheet." Ereztech.[3] Link

Sources

- 1. Enantioseparation of P-Stereogenic Secondary Phosphine Oxides and Their Stereospecific Transformation to Various Tertiary Phosphine Oxides and a Thiophosphinate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. lookchem.com [lookchem.com]

- 3. Tris(2-methoxyphenyl)phosphine | P(o-anisyl)3 | C21H21O3P - Ereztech [ereztech.com]

CAS number and IUPAC name for (2-Methoxyphenyl)(phenyl)phosphane

[1][2][3]

Executive Summary

This compound (also known as o-anisyl(phenyl)phosphine) is a secondary phosphine (

Its structural significance lies in the ortho-methoxy group, which provides hemilabile coordination potential and steric bulk, and the P-H bond, which allows for further functionalization via nucleophilic substitution or hydrophosphination.[1] Due to the high susceptibility of the P-H bond to oxidation, this compound is often handled as its air-stable phosphine oxide precursor or generated in situ.[1]

Chemical Identity & Properties

Nomenclature and Identifiers

The compound exists in two primary forms relevant to researchers: the free secondary phosphine (air-sensitive) and its stable oxide precursor.[1]

| Feature | Description |

| IUPAC Name | This compound |

| Common Name | o-Anisyl(phenyl)phosphine |

| CAS Number (Phosphine) | 10177-79-4 (Note: Often conflated with Bis- species; verify specific lot.[1] The oxide is 92025-78-0 ) |

| CAS Number (Oxide) | 92025-78-0 (Racemic); 13594-59-7 (General derivative reference) |

| Molecular Formula | |

| Molecular Weight | 216.22 g/mol |

| SMILES | COc1ccccc1P(c2ccccc2) (Note: Implicit H on P) |

| Structure | Secondary phosphine with one P-H bond.[1] |

Physical Properties[1][2][3][4]

-

Appearance: Colorless to pale yellow oil (phosphine); White crystalline solid (oxide).[1]

-

Solubility: Soluble in degassed organic solvents (THF, Toluene, DCM).[1] Insoluble in water.[1]

-

Chirality: The phosphorus atom is a stereocenter.[1] The free phosphine undergoes rapid pyramidal inversion at high temperatures but is configurationally stable at ambient conditions if coordinated or as the oxide.[1]

-

Air Sensitivity: High .[1] The secondary phosphine (

) oxidizes rapidly to the phosphine oxide (

Synthesis & Production Protocols

The synthesis of this compound typically proceeds via the reduction of its corresponding phosphine oxide or through the reaction of organometallic reagents with dichlorophenylphosphine.[1]

Method A: Reduction of Phosphine Oxide (Preferred for Purity)

This method allows for the resolution of the P-chiral oxide prior to reduction, enabling the synthesis of enantiopure ligands.[1]

Reaction Scheme:

Protocol:

-

Starting Material: Charge a flame-dried Schlenk flask with (2-methoxyphenyl)(phenyl)phosphine oxide (1.0 equiv).

-

Solvent: Add anhydrous toluene (0.5 M concentration) under Argon atmosphere.

-

Reduction: Add Phenylsilane (

) (5.0 equiv) or Trichlorosilane (-

Note: Phenylsilane is milder and easier to handle; Trichlorosilane requires strict safety precautions but is more aggressive.[1]

-

-

Heating: Reflux the mixture at 100–110°C for 12–24 hours. Monitor by

NMR (Disappearance of oxide peak at -

Workup: Remove volatiles under high vacuum. The residue is the crude secondary phosphine, often used directly to avoid oxidation.[1]

Method B: Grignard Addition (Scale-Up)

Protocol:

-

Prepare (2-methoxyphenyl)magnesium bromide in THF.

-

Add slowly to a solution of Dichlorophenylphosphine (

) (1.0 equiv) at -78°C. -

Allow to warm to room temperature.

-

Reduction in situ: The intermediate chlorophosphine is reduced using

or hydrolyzed/oxidized if the oxide is the target.[1]

Ligand Design & Catalytic Utility

The this compound motif is a cornerstone in the design of P-chiral bidentate ligands .[1] The ortho-methoxy group is not merely a substituent; it plays a functional role in catalysis.[1]

The "Hemilabile" Effect

The oxygen atom in the methoxy group can weakly coordinate to a metal center (e.g., Rh, Pd), stabilizing cationic intermediates while readily dissociating to open a coordination site for the substrate.[1] This "on-off" mechanism is crucial in:

-

Hydrogenation: Stabilizing the oxidative addition intermediate.[1]

-

Carbonylation: Directing regioselectivity via steric crowding.[1]

Pathway to DIPAMP

The most famous application is the synthesis of DIPAMP (CAS 55739-58-7), a ligand used in the industrial production of L-DOPA.[1]

Synthesis Workflow (Graphviz):

Figure 1: Synthetic pathway from the secondary phosphine oxide precursor to the DIPAMP ligand.[1][2][3][4]

Handling & Safety Protocols

Air Sensitivity Management

Secondary phosphines are pyrophoric or highly oxidizable.[1]

-

Storage: Store under Argon or Nitrogen atmosphere in a glovebox.

-

Solvents: All solvents must be degassed (freeze-pump-thaw x3) and anhydrous.[1]

-

Detection: Oxidation is indicated by the formation of a white precipitate (phosphine oxide) or a shift in

NMR.[1]

Toxicity

Organophosphorus compounds are generally toxic.[1]

References

-

Imamoto, T., et al. "Synthesis and Reactions of P-Chiral Phosphines."[1] Journal of the American Chemical Society, 112(13), 5244-5252.[1]

-

Vineyard, B. D., et al. "Asymmetric Hydrogenation.[1] Rhodium Chiral Bisphosphine Catalyst." Journal of the American Chemical Society, 99(18), 5946-5952.[1] (DIPAMP Synthesis).

-

PubChem. "(2-Methoxyphenyl)diphenylphosphine Compound Summary."[1] National Library of Medicine.[1] [1]

-

Sigma-Aldrich. "Bis(2-methoxyphenyl)(phenyl)phosphine Product Sheet."[1] (Tertiary analog reference). [1]

Technical Guide: Solubility and Stability of (2-Methoxyphenyl)(phenyl)phosphane

[1]

Executive Summary & Compound Identification

Target Compound: this compound

Class: Secondary Aryl Phosphine (

Crucial Distinction: This guide specifically addresses the secondary phosphine (containing one P-H bond), distinct from the tertiary analogs Diphenyl(2-methoxyphenyl)phosphine (CAS 53111-20-9) or Bis(2-methoxyphenyl)phenylphosphine (CAS 36802-41-2).[1] The presence of the P-H bond fundamentally alters the stability profile, necessitating rigorous inert atmosphere techniques.

| Feature | Specification |

| Formula | |

| Molecular Weight | 216.22 g/mol |

| Physical State | Viscous Liquid / Low-melting Solid (Temperature dependent) |

| Chirality | P-Chiral (Racemic or Enantiopure depending on synthesis) |

| Air Sensitivity | High (Rapid oxidation to phosphine oxide) |

Physicochemical Profile & Solubility

Solubility Data

This compound exhibits lipophilic characteristics typical of aryl phosphines, with slight polarity modulation due to the ortho-methoxy group.[1]

| Solvent Class | Representative Solvents | Solubility Rating | Notes |

| Aromatic Hydrocarbons | Toluene, Benzene, Xylene | Excellent | Preferred for storage and reactions.[1] |

| Chlorinated Solvents | DCM, Chloroform, Chlorobenzene | Excellent | Use only degassed; acid traces in CHCl3 can promote decomposition. |

| Ethers | THF, Diethyl Ether, 1,4-Dioxane | Good | Ideal for lithiation/deprotonation reactions.[1] |

| Polar Aprotic | DMF, DMSO, Acetonitrile | Moderate | DMSO may act as an oxidant at high temperatures. |

| Protic Solvents | Methanol, Ethanol | Low/Moderate | Soluble but potential for solvolysis/oxidation over time. |

| Water | Water | Insoluble | Hydrophobic backbone prevents aqueous solubility. |

Structural Impact on Solubility

The ortho-methoxy substituent (

-

Hemilability: It can weakly coordinate to metal centers, stabilizing catalytic intermediates.

-

Solubility Enhancement: It increases solubility in moderately polar organic solvents (like DCM) compared to the purely lipophilic diphenylphosphine (

).[1]

Stability & Reactivity Profile

Oxidation Sensitivity (Critical)

-

Mechanism: Radical chain reaction with triplet oxygen.

-

Observation: Clear/yellowish liquid turns cloudy or precipitates a white solid (the oxide).[1]

-

Detection:

P NMR is the gold standard.[1] The phosphine signal (typically negative ppm, doublet due to

Thermal & Chemical Stability[1][2]

-

Thermal: Generally stable up to ~100°C under inert atmosphere. Above this, disproportionation or P-C bond cleavage may occur.

-

Racemization: If the compound is enantiopure, thermal pyramidal inversion at phosphorus can occur at high temperatures (>130°C), leading to racemization.[1]

-

Base Sensitivity: The P-H proton is acidic (

~20-25 in DMSO).[1] Treatment with strong bases (n-BuLi, NaH) generates the phosphide anion (

Degradation Pathway Diagram[1]

Caption: Oxidation cascade from active secondary phosphine to stable phosphine oxide.

Handling & Storage Protocols

Inert Atmosphere Workflow

To maintain the integrity of this compound, a strict "Schlenk" or Glovebox protocol is mandatory.[1]

-

Solvent Preparation:

-

All solvents must be anhydrous and degassed .

-

Method: Sparge with Argon for 20 mins or use Freeze-Pump-Thaw (3 cycles).[1]

-

-

Transfer:

-

Never pour. Use cannula transfer or gas-tight syringes purged with inert gas.

-

If weighing a solid batch, do so inside a glovebox.

-

-

Storage:

-

Container: Schlenk flask with Teflon valve or sealed ampoule.

-

Headspace: Argon or Nitrogen.

-

Temperature: 2–8°C (Refrigerated) to slow oxidation kinetics.

-

Handling Workflow Diagram

Caption: Standard Operating Procedure (SOP) for handling air-sensitive secondary phosphines.

Synthesis & Application Context

This compound is rarely isolated as a final product due to its sensitivity. It is typically:

-

Generated In Situ: By reduction of (2-methoxyphenyl)(phenyl)phosphine oxide using silanes (e.g.,

) or -

Immediate Use: Reacted immediately with electrophiles (e.g., alkyl halides) or metal precursors.[1]

-

DIPAMP Synthesis: It is the monomeric precursor for the oxidative coupling to form the chiral ligand DIPAMP.

Safety Note: Secondary phosphines have a characteristic foul odor (garlic/rotten fish) and can be toxic.[1] All handling must occur in a well-ventilated fume hood.

References

-

Imamoto, T., et al. (1990).[1] Synthesis and reactions of optically active secondary phosphine oxides. Journal of the American Chemical Society. Link[1]

-

Vineyard, B. D., et al. (1977).[1] Asymmetric hydrogenation. Rhodium chiral bisphosphine catalyst. Journal of the American Chemical Society. (Describes DIPAMP synthesis via secondary phosphine intermediates). Link[1]

-

Busacca, C. A., et al. (2008).[1] Spin-Center Shift: A Convenient Route to Secondary Phosphines. Organic Letters. Link[1]

-

Strem Chemicals. (n.d.). Phosphorus Ligands and Compounds: Handling and Stability. Link (General handling reference for air-sensitive phosphines).[1]

Methodological & Application

Application Notes and Protocols for the Catalytic Cycle of Cross-Coupling with (2-Methoxyphenyl)(phenyl)phosphane

Introduction: The Pivotal Role of Ligand Architecture in Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have become an indispensable tool in modern synthetic chemistry, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and selectivity.[1][2][3] The versatility of these reactions, including the Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination, has profoundly impacted the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[4][5] At the heart of these transformations lies the catalytic cycle, a series of elementary steps involving a palladium catalyst. The efficacy of this cycle is critically dependent on the nature of the ancillary ligands coordinated to the palladium center.[6]

Phosphine ligands, in particular, have been instrumental in advancing the field of cross-coupling catalysis. Their electronic and steric properties can be finely tuned to modulate the reactivity of the palladium catalyst, thereby influencing the rates of key steps in the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[1][6] This application note provides a detailed examination of the catalytic cycle of cross-coupling reactions, with a specific focus on the role of (2-Methoxyphenyl)(phenyl)phosphane as a representative mono-aryl, mono-alkyl phosphine ligand. While extensive data on this specific ligand is emerging, its structural motifs suggest favorable properties for robust catalytic activity, drawing parallels from well-studied analogues like tris(2-methoxyphenyl)phosphine.[7]

The Catalytic Cycle: A Step-by-Step Mechanistic Overview

The generally accepted mechanism for a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, is depicted below. This cycle is initiated by the in-situ generation of a catalytically active Pd(0) species from a Pd(II) precatalyst.[8][9]

Figure 1: Generalized catalytic cycle for a palladium-catalyzed cross-coupling reaction.

Oxidative Addition: The Rate-Determining Step

The catalytic cycle commences with the oxidative addition of an organic halide (or pseudohalide) to the electron-rich Pd(0) complex.[10] This step involves the cleavage of the carbon-halide bond and the formation of a new palladium-carbon and palladium-halide bond, resulting in a square planar Pd(II) intermediate. The electronic properties of the phosphine ligand are paramount in this step. Electron-donating ligands, such as those containing alkoxy groups like the 2-methoxy group in this compound, increase the electron density on the palladium center. This enhanced nucleophilicity of the metal facilitates its insertion into the electrophilic carbon-halide bond, thereby accelerating the rate of oxidative addition.[6] Furthermore, bulky ligands can promote the formation of coordinatively unsaturated, monoligated Pd(0) species, which are often more reactive in oxidative addition than their bis-ligated counterparts.[4][6]

Transmetalation: The Transfer of the Nucleophilic Partner

Following oxidative addition, the next key step is transmetalation. In the context of a Suzuki-Miyaura coupling, this involves the transfer of the organic group from an organoboron reagent to the palladium(II) center, displacing the halide.[4][11] This process is typically facilitated by a base, which activates the organoboron species to form a more nucleophilic boronate.[4][12] The precise mechanism of transmetalation is still a subject of debate, with potential pathways involving either the reaction of a palladium halide complex with a boronate or a palladium hydroxide/alkoxide complex with the neutral boronic acid.[11][12] The steric and electronic properties of the phosphine ligand also play a role in this step, influencing the coordination geometry and accessibility of the palladium center.

Reductive Elimination: Product Formation and Catalyst Regeneration

The final step of the catalytic cycle is reductive elimination, where the two organic groups on the palladium(II) intermediate couple to form the desired product and regenerate the catalytically active Pd(0) species.[13] This step is favored by bulky phosphine ligands. The steric hindrance imposed by these ligands can create a strained coordination sphere around the palladium, which is relieved by the formation of the new carbon-carbon bond and the dissociation of the product.[1][6] Electron-withdrawing ligands can also, in some cases, facilitate reductive elimination by making the palladium center more electrophilic.[13][14] The hemilabile nature of ligands bearing a coordinating group like the methoxy substituent in this compound may also play a role in promoting reductive elimination by allowing for the transient formation of a three-coordinate intermediate, which is poised for product formation.[13]

Protocol for a Representative Suzuki-Miyaura Coupling Reaction

The following protocol outlines a general procedure for a Suzuki-Miyaura cross-coupling reaction using this compound as the ligand. This protocol is intended as a starting point and may require optimization for specific substrates.

Sources

- 1. fishersci.co.uk [fishersci.co.uk]

- 2. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 3. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 6. m.youtube.com [m.youtube.com]

- 7. researchgate.net [researchgate.net]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]

- 10. oxidative addition and palladium coupling [employees.csbsju.edu]

- 11. Distinguishing Between Pathways for Transmetallation in Suzuki-Miyaura Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Biaryl Monophosphine Ligands in Palladium-Catalyzed C–N Coupling: An Updated User’s Guide - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Electronic Effects on Reductive Elimination To Form Carbon-Carbon and Carbon-Heteroatom Bonds from Palladium(II) Complexes | The Hartwig Group [hartwig.cchem.berkeley.edu]

Application Notes: (2-Methoxyphenyl)(phenyl)phosphane (SPhos) in the Synthesis of Biaryls

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The synthesis of biaryl scaffolds is a cornerstone of modern medicinal and materials chemistry. Among the catalytic tools available, the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction has emerged as a highly versatile and robust method for forging carbon-carbon bonds. The success of these reactions is critically dependent on the choice of ligand coordinated to the palladium center. (2-Methoxyphenyl)(phenyl)phosphane, widely known as SPhos, is an electron-rich, bulky monophosphine ligand from the Buchwald group that has demonstrated exceptional efficacy in facilitating challenging Suzuki-Miyaura couplings.[1] This guide provides an in-depth look at the mechanistic role of SPhos, its practical applications, and a detailed protocol for its use in the synthesis of sterically hindered and electronically diverse biaryl compounds.

The Scientific Foundation: Mechanistic Insights into SPhos-Mediated Catalysis

The remarkable performance of SPhos in palladium-catalyzed cross-coupling reactions stems from its unique structural and electronic properties.[2] The ligand features a dicyclohexylphosphino group, which provides significant steric bulk, and a 2-methoxyphenyl substituent on the second aryl ring of its biphenyl backbone.[2] This combination is key to its high catalytic activity.

Key Mechanistic Roles of SPhos:

-

Facilitation of Oxidative Addition: As an electron-rich phosphine, SPhos increases the electron density on the palladium(0) center. This electronic enrichment promotes the crucial initial step of the catalytic cycle: the oxidative addition of the aryl halide to the metal center.[2]

-

Stabilization of the Active Catalyst: The steric bulk of the dicyclohexylphosphino group helps to stabilize the highly reactive, monoligated L-Pd(0) species, which is believed to be the active catalyst in the cycle.[3] This stabilization prevents the formation of inactive palladium aggregates.

-

Promotion of Reductive Elimination: The most critical role is often attributed to the promotion of the final, product-forming reductive elimination step. The steric hindrance created by the bulky ligand forces the two coupled aryl groups into a conformation that facilitates their elimination from the palladium center, regenerating the active Pd(0) catalyst.[2][4] Computational studies suggest that interactions between the palladium center and the lower aryl ring of the ligand can stabilize the transition state of this step.[5]

The catalytic cycle for a SPhos-mediated Suzuki-Miyaura coupling is illustrated below.

Caption: Figure 1: Suzuki-Miyaura Catalytic Cycle with SPhos Ligand

Application Scope and Performance

The catalyst system derived from palladium and SPhos is renowned for its broad applicability, enabling the synthesis of biaryls that are challenging to produce with other methods.[1] It is particularly effective for:

-

Sterically Hindered Substrates: The coupling of ortho-substituted aryl halides and boronic acids to form tetra-ortho-substituted biaryls, which are important for creating molecules with axial chirality, is a significant challenge. SPhos-based catalysts have shown remarkable efficiency in these transformations.[1]

-

Electron-Rich and -Deficient Aryl Partners: The catalyst system is tolerant of a wide range of functional groups on both coupling partners, allowing for the synthesis of electronically diverse biaryl molecules.

-

Heteroaromatic Compounds: SPhos facilitates the coupling of various heteroaryl halides and boronic acids, which are common structural motifs in pharmaceuticals.

The following table summarizes the performance of the SPhos ligand in representative Suzuki-Miyaura coupling reactions.

| Aryl Halide (Ar-X) | Boronic Acid (Ar'-B(OH)₂) | Product (Ar-Ar') | Yield (%) | Reference |

| 2-Chlorotoluene | Phenylboronic acid | 2-Methylbiphenyl | 98 | [1] |

| 4-Bromoanisole | 2-Methylphenylboronic acid | 4-Methoxy-2'-methylbiphenyl | 95 | [1] |

| 1-Bromo-2,4,6-trimethylbenzene | Phenylboronic acid | 2,4,6-Trimethylbiphenyl | 94 | [1] |

| 2-Chloropyridine | 4-Methoxyphenylboronic acid | 2-(4-Methoxyphenyl)pyridine | 97 | |

| 4-Chloroacetophenone | 3-Thienylboronic acid | 4-(3-Thienyl)acetophenone | 96 | [1] |

Detailed Experimental Protocol: Synthesis of 2-Methyl-4'-methoxybiphenyl

This protocol details a standard procedure for the Suzuki-Miyaura cross-coupling of 2-chlorotoluene with 4-methoxyphenylboronic acid using a Pd/SPhos catalyst system.

Materials and Reagents:

-

Palladium(II) acetate (Pd(OAc)₂)

-

This compound (SPhos)

-

2-Chlorotoluene

-

4-Methoxyphenylboronic acid

-

Potassium phosphate tribasic (K₃PO₄)

-

Toluene (anhydrous)

-

Deionized water

-

Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)

-

Magnetic stirrer and heating mantle

-

Nitrogen or Argon source

Caption: Figure 2: General Experimental Workflow for Biaryl Synthesis

Procedure:

-

Catalyst Preparation and Reaction Setup:

-

To an oven-dried Schlenk flask equipped with a magnetic stir bar, add Pd(OAc)₂ (2.2 mg, 0.01 mmol, 1 mol%) and SPhos (8.2 mg, 0.02 mmol, 2 mol%).

-

Add 4-methoxyphenylboronic acid (228 mg, 1.5 mmol, 1.5 equiv.) and K₃PO₄ (425 mg, 2.0 mmol, 2.0 equiv.).

-

The use of a slight excess of the boronic acid is common to drive the reaction to completion. K₃PO₄ is a strong base effective in activating the boronic acid for transmetalation.[1]

-

-

Inert Atmosphere:

-

Seal the flask with a septum and evacuate and backfill with an inert gas (Nitrogen or Argon) three times. This step is critical to remove oxygen, which can oxidize the phosphine ligand and the active Pd(0) catalyst, leading to catalyst deactivation.

-

-

Reagent and Solvent Addition:

-

Under a positive pressure of inert gas, add 2-chlorotoluene (127 mg, 1.0 mmol, 1.0 equiv.) via syringe.

-

Add anhydrous toluene (5 mL) and deionized water (0.5 mL) via syringe. The use of a biphasic solvent system with water can accelerate the rate of reaction in some cases.

-

-

Reaction Execution:

-

Place the flask in a preheated oil bath at 100 °C and stir vigorously.

-

Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 2-12 hours.

-

-

Work-up and Isolation:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with ethyl acetate (20 mL) and water (10 mL).

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

-

Combine the organic layers, wash with brine (15 mL), and dry over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the solvent under reduced pressure.

-

-

Purification:

-

Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure biaryl product.

-

Conclusion

This compound (SPhos) is a powerful and versatile ligand for the palladium-catalyzed Suzuki-Miyaura synthesis of biaryls. Its unique combination of steric bulk and electronic properties enables the efficient coupling of a wide range of substrates, including those that are sterically demanding or electronically challenging.[1] The provided protocol offers a reliable starting point for researchers aiming to leverage the power of this catalyst system for the synthesis of complex biaryl molecules in pharmaceutical and materials science research.

References

-

Organic Chemistry Portal. (n.d.). Biaryl synthesis by C-C coupling. Retrieved from [Link]

-

ResearchGate. (n.d.). Use of the SPhos Ligand to Suppress Racemization in Arylpinacolboronate Ester Suzuki Couplings Involving α-Amino Acids. Synthesis of Biaryl Derivatives of 4-Hydroxyphenylglycine, Tyrosine, and Tryptophan. Retrieved from [Link]

-

Surry, D. S., & Buchwald, S. L. (2011). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338-6361. Retrieved from [Link]

-

Tani, Y., et al. (2023). Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring. Organic Letters. Retrieved from [Link]

-

Sigman, M. S., et al. (2023). Application of sSPhos as a Chiral Ligand for Palladium-Catalyzed Asymmetric Allylic Alkylation. Organic Letters. Retrieved from [Link]

-

ResearchGate. (n.d.). Phospha-adamantanes as ligands for palladium-catalyzed cross-coupling reactions. Retrieved from [Link]

-

Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461-1473. Retrieved from [Link]

-

Phukan, P., et al. (2017). A simple, quick and novel protocol for biaryl synthesis using LiCl-promoted in situ -generated Pd nanoparticles. Applied Organometallic Chemistry, 31(11), e3771. Retrieved from [Link]

-

Newman, S. G., et al. (2021). Structure–Reactivity Relationships of Buchwald-Type Phosphines in Nickel-Catalyzed Cross-Couplings. ACS Catalysis, 11(21), 13349-13363. Retrieved from [Link]

-

Mbona, A. C., et al. (2021). Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions. New Journal of Chemistry, 45(1), 119-126. Retrieved from [Link]

-

Genov, M., &CRETE, P. A. (2010). Enantioselective Synthesis of Axially Chiral Biaryls by the Pd-Catalyzed Suzuki−Miyaura Reaction: Substrate Scope and Quantum Mechanical Investigations. Journal of the American Chemical Society, 132(32), 11369-11380. Retrieved from [Link]

-

Frost, C. G., & Mfuh, A. M. (2004). Palladium-catalysed synthesis of biaryl phosphines. Tetrahedron Letters, 45(34), 6341-6344. Retrieved from [Link]

-

Carey, J. S., et al. (2022). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. Organics, 3(1), 1-22. Retrieved from [Link]

-

Kwong, F. Y., et al. (2024). Preparation of 2-(2-(Dicyclohexylphosphino)phenyl)-1- methyl-1H-indole (CM-phos). Organic Syntheses, 101, 423-437. Retrieved from [Link]

-

Garg, N. K., & Liu, C. (2019). Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids. Chem, 5(9), 2446-2456. Retrieved from [Link]

-

Martin, R., & Buchwald, S. L. (2009). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research. Retrieved from [Link]

-

University of Greenwich. (2010). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. Retrieved from [Link]

Sources

- 1. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Biaryl Phosphine Ligands in Palladium-Catalyzed Amination - PMC [pmc.ncbi.nlm.nih.gov]

- 4. entegris.com [entegris.com]

- 5. pubs.acs.org [pubs.acs.org]

Troubleshooting & Optimization

Improving yield and selectivity in Suzuki coupling with (2-Methoxyphenyl)(phenyl)phosphane

Welcome to the Technical Support Center for Advanced Catalysis. I am Dr. Aris, your Senior Application Scientist.

You are working with (2-Methoxyphenyl)(phenyl)phosphane (likely the Bis or Tris variant, or the secondary phosphine precursor). This class of ligands belongs to the Hemilabile Phosphine family. Unlike simple triphenylphosphine, the ortho-methoxy group plays a dynamic "zipper" role—coordinating to Palladium to stabilize the catalyst, then de-coordinating to open a site for the incoming boronic acid.

Below is your troubleshooting guide, designed to isolate variables and restore your yield.

Part 1: The Diagnostic Phase (System Check)

Before altering your reaction, we must verify the integrity of your ligand and catalyst system.[1]

Q1: "My reaction mixture turned black immediately/rapidly. Is the catalyst dead?"

Diagnosis: Palladium Aggregation (Pd Black formation). This indicates that your ligand is not effectively stabilizing the Pd(0) species.

-

The Cause: The o-methoxyphenyl phosphines are electron-rich and bulky, but they are also prone to oxidation . If your ligand has oxidized to the phosphine oxide (

), it cannot bind to Pd. The "naked" Pd(0) atoms then clump together into inactive black particles. -

The Fix:

-

Check Ligand Quality: Run a

P NMR of your ligand in-

Active Ligand: Sharp singlet (typically -20 to -40 ppm range for secondary/tertiary phosphines).

-

Dead Ligand (Oxide): Shifted downfield (typically +20 to +40 ppm).

-

-

Ratio Adjustment: Increase the Ligand:Pd ratio. For this class of ligands, a 2:1 or 3:1 (L:Pd) ratio is often required to maintain the "Hemilabile Shield" around the metal center.

-

Q2: "I see starting material remaining, but the catalyst is still soluble (orange/red solution)."

Diagnosis: Stalled Oxidative Addition or Failed Transmetalation.

-

The Cause: The "Hemilabile Trap." The o-methoxy oxygen might be binding too tightly to the Pd center, preventing the oxidative addition of the aryl halide.

-

The Fix:

-

Switch Solvents: Move to a non-coordinating solvent (Toluene or Dioxane) rather than THF or DMF. Coordinating solvents compete with the hemilabile arm.

-

Temperature: Increase temperature to

. Thermal energy is required to "pop" the Pd-O bond open and allow the catalytic cycle to proceed.

-

Part 2: Mechanism & Visualization

To fix selectivity, you must understand the "Hemilabile Switch" . The o-methoxy group acts as an intramolecular crutch.

Figure 1: The Hemilabile Cycle. Note step 1: The O-Me group must dissociate for the reaction to start. If the ligand is oxidized (Dotted Red Line), the cycle never begins.

Part 3: Selectivity Troubleshooting (FAQs)

Q3: "I am getting Homocoupling (Ar-Ar) instead of Cross-Coupling."

Issue: Oxygen Contamination.

-

Explanation: Oxygen promotes the oxidation of the boronic acid, leading to homocoupling (Glaser-type or oxidative homocoupling). This is not usually a ligand selectivity issue, but a system integrity issue.

-

Protocol Adjustment:

-

Do not just "purge" with nitrogen. Sparge the solvent (bubble gas through the liquid) for at least 15 minutes.

-

Switch to a Pd(0) source (like

) instead of

-

Q4: "My Boronic Acid is disappearing, but no product is forming (Protodeboronation)."

Issue: Base/Solvent Mismatch.

-

Explanation: o-Methoxy ligands often require specific bases to facilitate transmetalation without destroying the boronic acid. Strong bases (

) in wet solvents accelerate deboronation. -

Protocol Adjustment:

-

Base: Switch to Potassium Phosphate (

) .[2][3] It buffers the pH effectively. -

Water Content: This is counter-intuitive. You need trace water for the boronic acid to form the active boronate species, but too much water causes hydrolysis.

-

The "Magic" Mix: Toluene/Water (10:1 ratio) or Dioxane/Water (10:1).

-

Part 4: Optimized Experimental Protocol

Use this protocol as your "Control Experiment" to validate the ligand's activity.

Reagents:

-

Aryl Halide (1.0 equiv)

-

Boronic Acid (1.5 equiv)

-

Ligand: this compound (Use 4.0 mol% if monodentate, 2.0 mol% if bidentate/bis).

-

Catalyst:

(1.0 - 2.0 mol%). -

Base:

(Tribasic, finely ground) (2.0 equiv). -

Solvent: Toluene (anhydrous) + Water (degassed) [Ratio 10:1].

Step-by-Step:

-

Pre-complexation (Critical): In a Schlenk tube, mix

and the Ligand in Toluene. Stir at Room Temp for 15 mins. Color change should occur (often to a lighter yellow/orange). -

Add Solids: Add Aryl Halide, Boronic Acid, and

under a counter-flow of Nitrogen/Argon. -

Add Water: Add the degassed water via syringe.

-

Heat: Seal and heat to 100°C for 12-16 hours.

-

Workup: Cool, filter through Celite, and analyze.

Data Interpretation Table:

| Observation | Diagnosis | Action |

| Black Precipitate | Ligand Oxidation / Low L:Pd Ratio | Use fresh ligand; Increase L:Pd to 4:1. |

| Start Material Only | Catalyst Poisoning / Low Temp | Raise Temp >80°C; Check for Sulfur/Amine poisons in substrate. |

| Homocoupling | Oxygen Leak | Sparge solvents longer; Check septum integrity. |

| De-halogenated SM | Switch solvent to Toluene (avoid alcohols/THF). |

Part 5: Troubleshooting Decision Tree

Figure 2: Rapid Diagnostic Flowchart for Suzuki Coupling Failures.

References

-

Yoneda Labs. (2025). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from

-

ResearchGate. (2025).[4][5] Tris(2-methoxyphenyl)phosphine as a Highly Active Ligand for the Synthesis of Biaryls by Suzuki Coupling Reaction. Retrieved from

-

National Institutes of Health (NIH). (2005). Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure. Retrieved from

-

Organic Chemistry Portal. (2025). Suzuki Coupling Mechanism and Recent Developments. Retrieved from

Sources

Managing the air sensitivity of (2-Methoxyphenyl)(phenyl)phosphane in experiments

Technical Support Guide: Managing the Air Sensitivity of (2-Methoxyphenyl)(phenyl)phosphane

CRITICAL DISAMBIGUATION: Know Your Reagent

Before proceeding, confirm the exact identity of your compound. The nomenclature "this compound" refers to a Secondary Phosphine (

| Feature | Secondary Phosphine (Target of this Guide) | Tertiary Phosphine (Common Ligand) |

| Formula | PH(2-MeOC₆H₄)(C₆H₅) | P(2-MeOC₆H₄)₂(C₆H₅) or P(2-MeOC₆H₄)(C₆H₅)₂ |

| P-H Bond | Yes (Reactive center) | No |

| Air Sensitivity | High (Rapid oxidation to SPO) | Moderate (Slow oxidation) |

| Physical State | Colorless oil or low-melting solid | White crystalline solid |

This guide addresses the Secondary Phosphine , which requires significantly more rigorous handling than its tertiary counterparts.

PART 1: Storage & Containment (The "Gold Standard")

Q: What is the absolute shelf-life of this compound once opened? A: If stored strictly under Argon/Nitrogen at -20°C, the compound is stable for 6–12 months. However, once a septum is pierced, the "clock starts ticking."

-

Recommendation: Do not store in simple septum-capped vials for >1 week. Transfer to a Schlenk tube with a Teflon (Young’s) tap or a flame-sealed ampoule for long-term storage.

-

Why? Rubber septa are permeable to oxygen over time. The methoxy group provides slight electronic stabilization, but the P-H bond is highly susceptible to insertion of

.

Q: Can I store it in a glovebox solution? A: Yes, but solvent choice matters.

-

Best: Toluene or Benzene (Non-coordinating, low water content).

-

Avoid: DCM or Chloroform (Slow reaction with secondary phosphines to form phosphonium salts over months).

-

Avoid: Ethers (THF) for long term, as they can form peroxides which rapidly oxidize the phosphine.

PART 2: Experimental Handling (Schlenk & Glovebox)

Q: I need to transfer 0.5 mmol to a reaction flask. Syringe or Cannula? A:

-

< 1 mL: Use a gas-tight microsyringe. Flush the syringe with inert gas 3x before drawing.

-

> 1 mL: Use a cannula (double-ended needle) technique.

-

Protocol:

-

Pressurize the source flask with

. -

Insert cannula into source; purge the needle with gas flow.

-

Insert other end into receiving flask (vented).

-

Lower source needle into liquid to transfer.

-

Q: My solvent was "sparged" with nitrogen. Is that enough?

A: No. Sparging removes bulk oxygen but leaves trace

-

Requirement: Freeze-Pump-Thaw (3 cycles) is the only acceptable method for stoichiometric reactions involving secondary phosphines.

-

Alternative: Distillation over Sodium/Benzophenone (for THF/Toluene) typically ensures

-free conditions.

PART 3: Troubleshooting & Diagnostics (NMR)

Q: How do I know if my phosphine has oxidized?

A: 31P NMR is the definitive diagnostic tool. Proton (

Diagnostic Table: 31P NMR Shifts (Uncoupled vs. Coupled)

| Species | Chemical Shift ( | Coupling ( | Visual Sign |

| Pure Phosphine ( | -30 to -50 ppm (Upfield) | ~200-220 Hz | Clear Oil/Solid |

| Oxide (SPO) ( | +20 to +40 ppm (Downfield) | ~450-550 Hz | White Precipitate/Cloudiness |

| Phosphinic Acid ( | +30 to +50 ppm (Broad) | N/A (No P-H) | Viscous Gum |

Note: The Secondary Phosphine Oxide (SPO) exists in equilibrium between

Q: I see a small peak at +35 ppm. Is my experiment ruined? A: Not necessarily.

-

Scenario A (Catalysis): If used as a ligand precursor, small amounts of oxide may poison the catalyst or simply be inert. Increase loading by 5-10% to compensate.

-

Scenario B (Synthesis): If the P-H bond is the reacting center (e.g., phosphorylation), the oxide is dead weight. You must purify.

PART 4: Emergency Recovery & Purification

Q: I accidentally exposed the sample to air. It turned cloudy. Can I save it? A: Yes, but it requires chemical reduction. You cannot simply "distill away" the oxide because the boiling points are often high and close.

Recovery Protocol (Reduction of SPO back to Phosphine):

-

Reagent: Diisobutylaluminum hydride (DIBAL-H) or Trichlorosilane (

). -

Procedure (DIBAL-H method):

-

Dissolve crude oxidized mixture in dry Toluene at 0°C.

-

Add 1.1 equiv DIBAL-H dropwise.

-

Stir 1h at RT.

-

Quench carefully with degassed Rochelle's salt solution (under

). -

Dry organic layer and concentrate.

-

-

Procedure (Silane method):

-

Reflux with

and -

Warning:

is corrosive and volatile.

-

Visualizing the Oxidation Pathway

The following diagram illustrates the degradation pathway of this compound and the decision nodes for handling.

Caption: Oxidation cascade of secondary phosphines. Note that the SPO is the primary "dead" species formed upon air contact, which can be chemically reduced back to the active phosphine.

References

-

Synthesis and Resolution of Secondary Phosphine Oxides: Bálint, E., et al. "Enantioseparation of P-Stereogenic Secondary Phosphine Oxides..." J. Org.[1] Chem. 2021.[1][2]

-

General Handling of Air-Sensitive Phosphines: Organic Syntheses, Coll. Vol. 11, p. 242 (2007). "Synthesis of Secondary Phosphines via Reduction."[3]

-

NMR Characterization of Phosphines vs. Oxides: Magritek Application Note. "Monitoring the oxidation of Phosphine ligands using 31P NMR."

-

Reduction of Phosphine Oxides: Busacca, C. A., et al. "New Methods for the Reduction of Phosphine Oxides." Tetrahedron Lett. 2005.[4][5]

Sources

Technical Support Center: Phosphine Oxide Formation in Catalytic Cycles

This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and mitigate the formation of phosphine oxide, a common byproduct that can hinder the efficiency and reproducibility of catalytic reactions. By understanding the underlying causes and implementing targeted strategies, you can significantly improve your experimental outcomes.

Frequently Asked Questions (FAQs)

Here, we address the most common initial queries regarding phosphine oxide formation.

Q1: What is phosphine oxide and why is it a problem in my catalytic reaction?

A: Phosphine oxide (R₃P=O) is the oxidized form of a tertiary phosphine ligand (R₃P). Its formation is a significant issue because it represents the degradation of the active ligand. Phosphines are crucial ligands in homogeneous catalysis, modulating the electronic and steric properties of the metal center to control reactivity and selectivity.[1][2] When a phosphine ligand oxidizes, it can no longer effectively coordinate to the metal catalyst. This leads to a decrease in the concentration of the active catalytic species, resulting in lower reaction rates, reduced yields, and potentially complete reaction failure. Furthermore, triphenylphosphine oxide (TPPO), a common byproduct, can complicate product purification due to its crystalline nature and solubility in many organic solvents.[3]

Q2: What are the primary causes of phosphine oxide formation?

A: The conversion of a phosphine(III) to a phosphine(V) oxide is an oxidation process. The most common culprits in a typical laboratory setting are:

-

Atmospheric Oxygen: Many phosphine ligands, particularly electron-rich alkylphosphines, are sensitive to air and can be readily oxidized by atmospheric oxygen.[2][4]

-

Water: The presence of water can facilitate oxidation, especially in combination with other factors.[5][6] Hydrophilic phosphine ligands are designed for aqueous catalysis, but even these can be susceptible to degradation under certain conditions.[7]

-

Peroxides: Solvents, especially ethers like tetrahydrofuran (THF), can form explosive peroxides upon exposure to air and light.[8][9] These peroxides are potent oxidants for phosphine ligands.

-

Oxidizing Reagents or Byproducts: Certain reagents or byproducts generated within the catalytic cycle can act as oxidants.

Q3: Are all phosphine ligands equally susceptible to oxidation?

A: No, the susceptibility to oxidation varies significantly depending on the electronic and steric properties of the phosphine ligand.

-

Electronic Effects: Electron-rich phosphines, such as trialkylphosphines (e.g., tri-tert-butylphosphine, tricyclohexylphosphine), are generally more prone to oxidation than electron-poor triarylphosphines (e.g., triphenylphosphine).[4]

-

Steric Effects: Sterically hindered (bulky) phosphines can be more resistant to oxidation. The bulky substituents can physically shield the phosphorus atom from attack by oxidants.[2][10] For instance, Buchwald's biarylphosphine ligands are designed with significant steric bulk, which contributes to their stability.[2]

Q4: I've observed my reaction stalling. Could phosphine oxide formation be the cause?

A: Yes, it is a very likely cause. The formation of phosphine oxide depletes the active ligand, leading to a decrease in the concentration of the catalytically active metal complex. This directly translates to a reduction in the reaction rate. If the ligand degradation is substantial, the reaction can stall completely. It's often prudent to analyze a sample from the stalled reaction by ³¹P NMR spectroscopy to quantify the extent of phosphine oxide formation.

Troubleshooting Guide: A Problem-Oriented Approach

This section provides specific, actionable solutions to common experimental problems related to phosphine oxide formation.

Problem 1: Low or Inconsistent Reaction Yields

Symptoms: Your reaction consistently gives low yields, or the yields vary significantly between runs, even when using the same procedure. You may also observe the formation of palladium black, indicating catalyst decomposition.[11]

Underlying Cause: This is a classic sign of ligand degradation. The inconsistency arises from varying levels of adventitious oxygen, water, or other oxidants in your reagents and solvents.

Solutions:

-

Rigorous Deoxygenation of Solvents and Reagents:

-

Protocol: Employ the freeze-pump-thaw technique for thorough deoxygenation of solvents. For less stringent requirements, sparging with an inert gas (argon or nitrogen) for at least 30 minutes can be effective.[4] Ensure all liquid reagents are similarly degassed.

-

Causality: Removing dissolved oxygen, a primary oxidant, is the most critical step to prevent phosphine oxidation.[2]

-

-

Use of Freshly Purified or Anhydrous Solvents:

-

Protocol: Use solvents from a solvent purification system (SPS) or freshly distilled solvents.[8] Ethers like THF and dioxane should be tested for and treated to remove peroxides. A common method is to pass the solvent through a column of activated alumina.[9]

-

Causality: Peroxides are highly reactive oxidants for phosphines.[4] Water can also contribute to ligand degradation pathways.[6]

-

-

Inert Atmosphere Techniques:

-

Protocol: Assemble your reaction under a positive pressure of an inert gas using a Schlenk line or in a glovebox. Use air-tight septa and degassed syringes for reagent transfers.

-

Causality: This prevents the ingress of atmospheric oxygen and moisture throughout the experiment.

-

Problem 2: Difficulty in Product Purification

Symptoms: You observe a significant amount of a white, crystalline solid co-eluting with your product during chromatography, identified as triphenylphosphine oxide (TPPO) or a similar phosphine oxide.

Underlying Cause: While some phosphine oxide formation might be unavoidable, excessive amounts point to a significant oxidation issue during the reaction or workup.

Solutions:

-

Ligand Selection:

-

Causality: A more robust ligand will naturally generate less oxide byproduct. Steric bulk hinders the approach of oxidants to the phosphorus atom.[2]

-

Workup Procedure Optimization:

-

Protocol: Minimize the exposure of the reaction mixture to air during workup. If possible, perform extractions and filtrations under a blanket of inert gas. Quenching the reaction with a deoxygenated solution can also help.

-

Causality: Phosphines can be particularly susceptible to oxidation once the protective environment of the reaction vessel is breached.

-

-

Post-Reaction Oxide Removal:

-

Protocol: Several methods exist for removing TPPO. One common lab-scale technique is precipitation by adding a non-polar solvent like hexane, as TPPO has limited solubility in it.

-

Causality: Exploiting solubility differences is a straightforward physical separation method.

-

Problem 3: Reaction Fails with Electron-Rich Phosphines

Symptoms: When using electron-rich trialkylphosphines (e.g., P(tBu)₃), your reaction fails to initiate or stalls quickly, while similar reactions with triarylphosphines proceed, albeit slowly.

Underlying Cause: Electron-rich phosphines are highly susceptible to oxidation.[4] Their high electron density makes them excellent ligands but also prime targets for any electrophilic oxidant present.

Solutions:

-

Use Phosphonium Salt Precursors:

-

Protocol: Use air-stable phosphonium salts, such as [HP(tBu)₃]BF₄, which can be deprotonated in situ with a base to generate the free phosphine under inert conditions.[4]

-

Causality: This strategy avoids handling the pyrophoric free phosphine in air, generating it only when needed within the reaction flask.

-

-

Extreme Oxygen Exclusion:

-

Protocol: All manipulations involving electron-rich phosphines should be performed in a high-quality glovebox. All glassware, solvents, and reagents must be scrupulously dried and deoxygenated.

-

Causality: The high reactivity of these ligands necessitates the most stringent exclusion of air and moisture.

-

-

Evaluate Ligand Loading:

-

Protocol: While counterintuitive, sometimes a slight excess of the ligand can be beneficial to compensate for minor, unavoidable oxidation, ensuring a sufficient concentration remains to drive the catalytic cycle.[11] However, a large excess can sometimes be detrimental.

-

Causality: This is a pragmatic approach to maintain the desired ligand-to-metal ratio in the face of minor degradation.

-

Visualizing the Problem and Solutions

To better understand the processes involved, the following diagrams illustrate the catalytic cycle and the points where phosphine oxidation can occur, as well as a workflow for prevention.

Diagram 1: Generic Cross-Coupling Cycle and Oxidation Pathways

Caption: Step-by-step workflow to mitigate phosphine oxide formation.

Data Summary: Ligand Stability Comparison

The choice of phosphine ligand is a critical parameter. The following table provides a qualitative comparison of the air stability of common phosphine ligand classes.

| Ligand Class | Example(s) | Relative Air Stability | Key Characteristics |

| Trialkylphosphines | P(tBu)₃, PCy₃ | Low | Highly electron-donating, but very air-sensitive, often pyrophoric. [4] |

| Triarylphosphines | PPh₃, P(o-tol)₃ | Moderate | Less electron-donating but generally solid and bench-stable for short periods. [4] |

| Buchwald-type Biarylphosphines | SPhos, XPhos | High | Bulky, electron-rich ligands designed for high stability and catalytic activity. [2] |

| Phosphites | P(OPh)₃ | Moderate to High | Generally less electron-donating than phosphines; stability varies. |

| Phosphine-Borane Adducts | P(tBu)₃·BH₃ | Very High | Air-stable solids used as precursors to generate the free phosphine in situ. [4][12] |

By systematically addressing the potential sources of oxidation through careful experimental technique and informed ligand selection, researchers can significantly minimize the formation of phosphine oxide, leading to more robust, reliable, and efficient catalytic processes.

References

-

Organic Chemistry Portal. (n.d.). Phosphine oxide synthesis by substitution or addition. Retrieved from [Link]

- Breit, B., et al. (2021). A Mild One-Pot Reduction of Phosphine(V) Oxides Affording Phosphines(III) and Their Metal Catalysts. Organometallics, 40(5), 693–701.

-

Chemistry LibreTexts. (2023, May 3). 2.9: Phosphines. Retrieved from [Link]

-

OpenChemHub. (2024, January 10). Ligand design for cross-couplings: phosphines [Video]. YouTube. Retrieved from [Link]

- De Nanteuil, F., et al. (2014). Preparation of phosphines through C–P bond formation. Beilstein Journal of Organic Chemistry, 10, 989–1070.

-

Organic Chemistry Portal. (n.d.). Phosphine synthesis by reduction. Retrieved from [Link]

- Pérez-Temprano, M. H., et al. (2021). Understanding the Use of Phosphine-(EWO) Ligands in Negishi Cross-Coupling: Experimental and Density Functional Theory Mechanistic Study. Organometallics, 40(8), 1032–1043.

-

Reddit. (2021, December 19). Phosphine Ligand Oxidation. r/Chempros. Retrieved from [Link]

- Scott, D. E., & Fillion, E. (2010). Phosphine Oxides as Stabilizing Ligands for the Palladium-Catalyzed Cross-Coupling of Potassium Aryldimethylsilanolates. The Journal of Organic Chemistry, 75(15), 5278–5281.

- Patel, M. A., & Kapdi, A. R. (2024). Ubiquitous Role of Phosphine-Based Water-Soluble Ligand in Promoting Catalytic Reactions in Water. Chemistry–A European Journal, e202400057.

- De Nanteuil, F., et al. (2014). Preparation of phosphines through C–P bond formation. Beilstein Journal of Organic Chemistry, 10, 989–1070.

- Busacca, C. A., et al. (2005). A Superior Method for the Reduction of Secondary Phosphine Oxides. Organic Letters, 7(19), 4277–4280.

- Li, Y., et al. (2022). Electrochemical oxidative N–H/P–H cross-coupling with H2 evolution towards the synthesis of tertiary phosphines. Green Chemistry, 24(5), 2058–2063.

-

MDPI. (2023, September 1). Catalysts for Air Pollution Control: Present and Future. Retrieved from [Link]

- Van der Meer, M., et al. (2024). Tailoring phosphine ligands for improved C–H activation: insights from Δ-machine learning. Digital Discovery, 3(3), 564–574.

-

ResearchGate. (2025, August 6). Ubiquitous Role of Phosphine-Based Water-Soluble Ligand in Promoting Catalytic Reactions in Water | Request PDF. Retrieved from [Link]

-

The Doyle Group. (2017, March 6). Parameterization of phosphine ligands demonstrates enhancement of nickel catalysis via remote steric effects. Retrieved from [Link]

-

Chemical Science (RSC Publishing). (2025, June 4). A new P3N ligand for Pd-catalyzed cross-couplings in water. Retrieved from [Link]

-

University of Liverpool. (n.d.). Catalytic Synthesis of Phosphines and Related Compounds. Retrieved from [Link]

-

The Journal of Organic Chemistry - ACS Publications. (2023, April 7). Indomuscone-Based Sterically Encumbered Phosphines as Ligands for Palladium-Catalyzed Reactions. Retrieved from [Link]

-

AIChE. (n.d.). Mitigate Air Pollution with Catalytic Technology. Retrieved from [Link]

-

ACS Publications. (2016, September 12). Hydrolysis Stability of Bidentate Phosphites Utilized as Modifying Ligands in the Rh-Catalyzed n-Regioselective Hydroformylation of Olefins. Retrieved from [Link]

-

Sorbent. (2023, October 31). Removal of Peroxides From Organic Solvents Using Aluminum Oxide. Retrieved from [Link]

-

Dalton Transactions (RSC Publishing). (n.d.). Sterically hindered phosphine and phosphonium-based activators and additives for olefin polymerization. Retrieved from [Link]

-

Qucosa - Leipzig. (2025, May 17). On the Edge of the Known: Extremely Electron‐Rich (Di)Carboranyl Phosphines. Retrieved from [Link]

-

ChemRxiv. (n.d.). Palladium Bisphosphine Mono-Oxide Complexes: Synthesis, Scope, Mechanism, and Catalytic Relevance. Retrieved from [Link]

-

Dürr CTS. (n.d.). Catalytic processes for Air Pollution Control. Retrieved from [Link]

-

The Royal Society of Chemistry. (2018, March 9). Catalytic activity of Pd/hydrophilic phosphine ligand in the interface of an aqueous-phase Cu-free Sonogashira coupling. Retrieved from [Link]

-

Catalytic TOs. (2025, August 8). Catalyst-Regeneration Methods for Catalytic TOs: Ensuring Cleaner Air. Retrieved from [Link]

-

EPFL. (n.d.). H2O2; etc.) Peroxides and peracids are useful oxidants in synthesis. However, th. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, May 3). 24.2D: Phosphine and Related Ligands. Retrieved from [Link]

-

Scientific Update - UK. (2023, February 9). Triphenylphosphine Oxide- Waste Not, Want Not. Retrieved from [Link]

-

ChemRxiv. (n.d.). Mitigation of indoor air pollution from air cleaners using a catalyst. Retrieved from [Link]

-

PMC. (n.d.). Chemoselective Reductions of Phosphine Oxides by 1,3-Diphenyl-Disiloxane. Retrieved from [Link]

-

PMC. (2022, January 5). Sterically Crowded Tris(2‐(trimethylsilyl)phenyl)phosphine – Is it Still a Ligand?. Retrieved from [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. youtube.com [youtube.com]

- 3. scientificupdate.com [scientificupdate.com]

- 4. reddit.com [reddit.com]

- 5. Ubiquitous Role of Phosphine-Based Water-Soluble Ligand in Promoting Catalytic Reactions in Water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. longchangchemical.com [longchangchemical.com]

- 9. column-chromatography.com [column-chromatography.com]

- 10. Sterically Crowded Tris(2‐(trimethylsilyl)phenyl)phosphine – Is it Still a Ligand? - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. BJOC - Preparation of phosphines through C–P bond formation [beilstein-journals.org]

Addressing steric hindrance issues in substrates with bulky phosphine ligands

Technical Support Center: Advanced Catalysis Division Topic: Steric Hindrance in Bulky Phosphine Ligand Systems Ticket ID: #STR-PHOS-001 Assigned Specialist: Senior Application Scientist

Diagnostic Framework: The "Goldilocks" Zone of Sterics

Welcome to the Advanced Catalysis Support Center. You are likely facing a trade-off inherent to bulky phosphine ligands (e.g., Buchwald biarylphosphines,

To troubleshoot, we must first quantify the steric environment. We no longer rely solely on Tolman Cone Angles (

Reference Data: Steric Parameters of Common Ligands

Use this table to determine if your ligand is "too bulky" for your substrate.

| Ligand | Ligand Class | Tolman Cone Angle ( | Recommended Application | |

| Triarylphosphine | 145° | 30.0% | Standard, unhindered couplings. | |

| SPhos | Buchwald (Biaryl) | N/A (Flexible) | 43.6% | High activity; tolerates some sterics. |

| XPhos | Buchwald (Biaryl) | N/A (Flexible) | 48.3% | Excellent for aryl chlorides & sulfonates. |

| Trialkylphosphine | 182° | 48.7% | Extreme bulk; good for reductive elimination. | |

| BrettPhos | Buchwald (Biaryl) | N/A | 51.5% | Specialized for C-N coupling (Amination). |

| IPr | NHC (Carbene) | N/A | 45.4% | Alternative to phosphines for extreme sterics. |

Technical Insight: If you are using a ligand with

and your substrate is ortho-substituted, your catalyst may be resting as an inactive mono-ligated species or failing to undergo oxidative addition.

Troubleshooting Guides (Scenario-Based)

Scenario A: "I see 0% conversion. The starting material is untouched."

Diagnosis: The active catalytic species (

Root Cause Analysis:

-

Induction Failure: Bulky ligands (L) often struggle to displace stabilizing ligands (like dba) from traditional precursors like

. -

Bis-Ligation: If you use a high L:Pd ratio (e.g., 2:1 or 4:1) with bulky ligands, you may form an inactive

species that is too crowded to react with the aryl halide.

Solution Protocol: Switch to Precatalysts Stop generating catalysts in situ. Use defined precatalysts (Buchwald G3, G4, or G6) that contain a 1:1 L:Pd ratio and activate rapidly under mild conditions.

-

G3/G4 Precatalysts: Activate via base-mediated reductive elimination.

-

G6 Precatalysts: Oxidative Addition Complexes (OAC) that do not require base for activation.[1]

Caption: Activation pathway of Buchwald G4 precatalysts ensuring formation of the mono-ligated active species.

Scenario B: "The reaction stalls at 50% conversion (Catalyst Death)."

Diagnosis: The catalyst is decomposing (aggregating into Pd black) or getting trapped off-cycle.

Root Cause Analysis:

-

Protodeboronation (Suzuki Coupling): Paradoxically, bulky ligands can accelerate the protodeboronation of boronic acids.[2] The bulky ligand stabilizes the transmetalation intermediate, slowing down the cycle and allowing water to hydrolyze the boronic acid [1].

-

Dimerization: Inactive halide-bridged dimers can form if the cycle is too slow.

Solution Protocol:

-

Add Water Scavengers: Add activated 4Å molecular sieves if protodeboronation is suspected.

-

Slow Addition: Add the boronic acid / nucleophile slowly (syringe pump) to keep its concentration low relative to the catalyst.

-

Increase Temperature: While counterintuitive for stability, higher T helps the difficult steric step (transmetalation) proceed faster than the decomposition.

Scenario C: "I need to couple two ortho-substituted partners."

Diagnosis: Extreme steric hindrance.[3] The "cone" of the ligand is hitting the "wall" of the substrate.

Solution Protocol:

-

Ligand Switch: Move to C-Phos or SPhos . These biaryl ligands have a "flexible" lower ring that can rotate to accommodate the incoming substrate via dispersion interactions (

forces), unlike rigid alkyl phosphines like -

Solvent Effect: Switch from THF to 1,4-Dioxane or Toluene . Non-polar solvents often enhance the "solvophobic" effect, driving the bulky non-polar substrates together.

Standardized Screening Workflow

Do not guess. Follow this logical flow to identify the correct steric match.

Caption: Decision tree for diagnosing steric failures in Pd-catalyzed coupling.

Frequently Asked Questions (FAQs)

Q: Why is the Pd:Ligand ratio so critical for bulky ligands?

A: With small ligands (

Q: Can I use microwave heating to overcome steric hindrance?

A: Yes, but be careful. Microwave heating is excellent for overcoming the high activation energy of oxidative addition in sterically crowded systems. However, bulky catalysts are often thermally sensitive. Recommendation: Run a gradient test (80°C

Q: My substrate has a chelating group near the reaction site. Does this help or hurt?

A: It usually hurts with bulky monodentate ligands. The "Hemolabile" effect (where a group on the substrate binds to Pd) requires an open coordination site. If your bulky ligand (

References

-

Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. Journal of the American Chemical Society, 2025.[2] [Link](Note: Representative citation based on search context regarding PDB side reactions).

-

Percent buried volume for phosphine and N-heterocyclic carbene ligands: steric properties in organometallic chemistry. Chemical Communications, 2010.[4][5] [Link]

-

Univariate classification of phosphine ligation state and reactivity in cross-coupling catalysis. Science, 2021. [Link]

Sources

- 1. merckmillipore.com [merckmillipore.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. semanticscholar.org [semanticscholar.org]

- 5. Percent buried volume for phosphine and N-heterocyclic carbene ligands: steric properties in organometallic chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

Validation & Comparative

Comparative performance of (2-Methoxyphenyl)(phenyl)phosphane vs. triphenylphosphine

Executive Summary: The Hemilabile Advantage

In the landscape of phosphine ligands, Triphenylphosphine (

While

Technical Specifications & Structural Logic

The core difference lies in the P,O-donor motif of MDPhP versus the P-only motif of

| Feature | Triphenylphosphine ( | (2-Methoxyphenyl)diphenylphosphine (MDPhP) |

| Structure | ||

| Ligand Type | Monodentate (L-type) | Hemilabile Bidentate (P,O-type) |

| Electronic Character | Electron-Neutral / Weakly Acceptor | Electron-Rich (Inductive +OMe effect) |

| Steric Bulk (Cone Angle) | ~145° | ~150–160° (Effective angle varies w/ chelation) |

| Coordination Mode | Strong P-Metal bond only | Strong P-Metal bond + Weak O-Metal interaction |

| Primary Utility | General Suzuki, Heck, Stille | Regioselective Carbonylation, Stabilizing Reactive Intermediates |

| Cost/Availability | Commodity Chemical (Low Cost) | Specialty Ligand (Moderate Cost) |

Mechanistic Insight: The Hemilabile Switch

The ortho-methoxy group in MDPhP is not merely a steric bulk; it is a functional "arm."

-

Closed Form (Resting State): The oxygen atom coordinates to the metal, creating a pseudo-5-membered ring. This saturates the metal center, preventing aggregation (e.g., Pd black formation).

-

Open Form (Active State): When a substrate (like an olefin or oxidative addition partner) approaches, the weak Pd–O bond breaks, opening a coordination site without requiring complete ligand dissociation.

Mechanistic Visualization

The following diagram illustrates the "Hemilabile Switch" mechanism of MDPhP in a Palladium-catalyzed cycle, contrasting it with the static behavior of

Figure 1: The hemilabile oxygen in MDPhP reversibly coordinates to stabilize the Pd(II) intermediate (Node C), whereas the monodentate

Performance Comparison: Case Study

Case Study: Methoxycarbonylation of 1-Alkenes

This reaction is critical in drug development for synthesizing esters from alkenes. The regioselectivity (Branched vs. Linear) is dictated by the ligand.[1]

Reaction: 1-Hexene + CO + MeOH

| Ligand | Regioselectivity | Yield | Mechanism Note |

| Triphenylphosphine ( | Linear Favored (60:40 to 70:30) | Moderate (40-60%) | Sterics favor terminal attack; no directing group. |

| MDPhP | Branched Favored (>80:20) | High (>90%) | The o-OMe group directs the hydride insertion to the internal carbon via the chelate effect. |

Analysis:

- : Produces linear esters, which are often the thermodynamic product but less valuable for creating chiral centers.

-

MDPhP : The hemilabile oxygen atom creates a crowded environment that forces the acyl-palladium intermediate into the branched configuration. Furthermore, the chelation stabilizes the acyl-Pd species, preventing premature

-hydride elimination.

Experimental Protocol: Synthesis of Pd-MDPhP Complex

Use this protocol to generate the active catalyst species in situ or for isolation.

Objective: Synthesis of

Reagents:

-

Palladium(II) chloride (

) or -

(2-Methoxyphenyl)diphenylphosphine (MDPhP)[2]

-

Dichloromethane (DCM)

-

Ethanol

Step-by-Step Workflow:

-

Dissolution : Dissolve 1.0 eq of

(e.g., 285 mg, 1 mmol) in 10 mL of dry DCM under Nitrogen. -

Ligand Addition : Add 2.1 eq of MDPhP (e.g., 614 mg, 2.1 mmol) dissolved in 5 mL DCM dropwise to the Pd solution.

-

Observation: The solution will shift from orange/yellow to a paler yellow as the phosphine displaces the COD (cyclooctadiene).

-

-

Reaction : Stir at room temperature for 2 hours. The hemilabile oxygen does not bind in the square planar Pd(II) dichloride state (P-bound only) unless a halide is abstracted, but the complex is pre-formed.

-

Precipitation : Concentrate the solution to ~2 mL under vacuum. Add 20 mL of cold Ethanol or Diethyl Ether to precipitate the complex.

-

Filtration : Filter the yellow solid, wash with cold ether (

), and dry under high vacuum. -

Validation :

NMR should show a singlet distinct from free ligand (Free MDPhP

Strategic Recommendations

When to choose (2-Methoxyphenyl)diphenylphosphine (MDPhP):

-

Regioselectivity is critical: Specifically when targeting branched isomers in carbonylation or hydroformylation.

-

Catalyst Longevity: If your standard

reaction turns black (Pd precipitation) before completion, MDPhP can stabilize the active species. -

Difficult Substrates: For sterically hindered aryl chlorides where the increased electron density of MDPhP (vs

) facilitates oxidative addition.

When to stick with Triphenylphosphine (

-

Cost-Sensitive Scale-up:

is orders of magnitude cheaper. -

Linear Products: If you require linear alkyl chains from alkenes.

-

Standard Couplings: For simple Suzuki couplings of aryl bromides, the benefits of MDPhP may not justify the cost.

References

-

Branched Selectivity in Pd-Catalyzed Methoxycarbonylation : Arderne, C., et al. "Branched Selectivity in the Pd-Catalysed Methoxycarbonylation of 1-Alkenes."[1] ResearchGate, 2016.

-

Hemilabile Ligand Properties : Angell, S. E., et al. "Photophysical Properties of Ru(II) Bipyridyl Complexes Containing Hemilabile Phosphine−Ether Ligands."[3][4] Inorganic Chemistry, 2005, 44(21), 7377-7384.[4]

-

Comparative Ligand Data : "Diphenyl(2-methoxyphenyl)phosphine Product Information." Sigma-Aldrich.

-

Cobalt Polymerization Catalysts : "Some Novel Cobalt Diphenylphosphine Complexes: Synthesis, Characterization, and Behavior in the Polymerization of 1,3-Butadiene." University of Bologna, 2021.

Sources

A Comparative Guide to the Efficacy of SPhos in the Coupling of Challenging Substrates

In the landscape of modern synthetic chemistry, palladium-catalyzed cross-coupling reactions stand as an indispensable tool for the construction of carbon-carbon and carbon-heteroatom bonds. These transformations are fundamental to the synthesis of a vast array of molecules, from pharmaceuticals and agrochemicals to advanced materials. However, the success of these reactions is often dictated by the choice of the phosphine ligand, which plays a pivotal role in stabilizing the palladium catalyst and modulating its reactivity. For researchers tackling particularly challenging substrates—such as sterically hindered aryl halides, electron-rich or -poor coupling partners, and heteroaryl compounds—the selection of an optimal ligand is paramount.

This guide provides an in-depth comparison of (2-Methoxyphenyl)(phenyl)phosphane, widely known as SPhos, with other prominent phosphine ligands in the context of demanding cross-coupling reactions. We will delve into the structural features that underpin the remarkable efficacy of SPhos, present comparative experimental data, and offer detailed protocols to empower researchers in overcoming synthetic hurdles.

The Challenge of Unreactive Substrates in Cross-Coupling

The oxidative addition of an aryl halide to a palladium(0) complex is the crucial first step in many cross-coupling catalytic cycles. However, for challenging substrates, this step can be sluggish or fail altogether. Key challenges include:

-